molecular formula C13H16N2O4 B112881 (S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid CAS No. 65632-62-4

(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid

Cat. No. B112881
CAS RN: 65632-62-4
M. Wt: 264.28 g/mol
InChI Key: ZYBMAAOZXXKYTG-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid” is a chemical compound. However, the specific details about this compound are not readily available1.



Synthesis Analysis

The synthesis of hexahydropyridazine-3-carboxylic acid derivatives has been patented2. However, the specific synthesis process for “(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid” is not available in the retrieved data.



Molecular Structure Analysis

The molecular structure of hexahydropyridazine-3-carboxylic acid is represented by the SMILES code: OC(=O)C1NNCCC11. The molecular weight is 130.151. However, the specific molecular structure of “(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid” is not available in the retrieved data.



Chemical Reactions Analysis

The specific chemical reactions involving “(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid” are not available in the retrieved data.



Physical And Chemical Properties Analysis

Hexahydropyridazine-3-carboxylic acid has a molecular weight of 130.151. However, the specific physical and chemical properties of “(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid” are not available in the retrieved data.


Scientific Research Applications

Synthesis and Characterization

Biological Activity

  • The compound was part of a study on the synthesis of pyridapeptides from marine sponge-derived Streptomyces sp., which yielded cyclohexapeptides containing hexahydropyridazine-3-carboxylic acid (HPDA) residues. Some of these compounds showed significant antiproliferative activity against human cancer cell lines, demonstrating the potential therapeutic applications of derivatives of hexahydropyridazine-3-carboxylic acid (Shuige Zhao et al., 2022).

Catalytic Applications

  • The catalytic applications of novel, biological-based nano organocatalysts with urea moiety, designed from derivatives of carboxylic acids, were studied. These catalysts were used in various synthetic applications, including the synthesis of pyrazol-5-ol and coumarin-3-carboxylic acid derivatives under mild and green conditions. This research illustrates the potential of derivatives of hexahydropyridazine-3-carboxylic acid in facilitating environmentally friendly chemical syntheses (M. Zolfigol et al., 2015).

Safety And Hazards

Hexahydropyridazine-3-carboxylic acid has the following hazard statements: H302-H315-H319-H3351. The precautionary statements include: P261-P280-P301+P312-P302+P352-P305+P351+P3381. However, the specific safety and hazards of “(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid” are not available in the retrieved data.


Future Directions

The future directions for the research and application of “(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid” are not available in the retrieved data.


Please note that the information provided is based on the available data and may not be fully comprehensive.


properties

IUPAC Name

(3S)-1-phenylmethoxycarbonyldiazinane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-7-4-8-15(14-11)13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBMAAOZXXKYTG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456297
Record name (3S)-1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid

CAS RN

65632-62-4
Record name (3S)-1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.